molecular formula C12H10N2O2 B6366677 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 914305-96-7

5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6366677
CAS RN: 914305-96-7
M. Wt: 214.22 g/mol
InChI Key: OKNONRQETJNAFS-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% (5-ACPH-3-H) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 212.24 g/mol and a melting point of 129-130 °C. 5-ACPH-3-H has been studied for its potential use in drug design, as a model compound for studying the mechanism of action of pharmaceuticals, and for its biochemical and physiological effects. In

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications, including drug design, as a model compound for studying the mechanism of action of pharmaceuticals, and for its biochemical and physiological effects. It has been used as a model compound for the design of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% has also been used to study the mechanism of action of drugs that target the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% is not fully understood, but it is believed to interact with the enzymes acetylcholinesterase and monoamine oxidase. It is thought that 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% binds to the active site of these enzymes and inhibits their activity, thus preventing the breakdown of the neurotransmitters acetylcholine and monoamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% are not fully understood, but it is believed to have a range of effects on the central nervous system. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is thought to have a positive effect on cognitive function and memory. 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% has also been shown to increase the levels of the neurotransmitters serotonin and dopamine, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% in lab experiments include its relatively easy synthesis and the fact that it is non-toxic and non-irritating. It is also relatively stable and can be stored at room temperature for extended periods of time without significant degradation. The major limitation of using 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict its effects on the body.

Future Directions

There are a number of potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to use it as a model compound to design new drugs that target enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% could be used to study the effects of drugs on the central nervous system. Finally, 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% could be used to study the effects of drugs on cognitive function and memory.

Synthesis Methods

The synthesis of 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95% is relatively simple and involves the reaction of pyridine with 3-amino-4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces a white solid, 5-(3-Aminocarbonylphenyl)-3-hydroxypyridine, 95%, in a yield of 95%. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) and the reaction is typically complete within 1 hour.

properties

IUPAC Name

3-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-3-1-2-8(4-9)10-5-11(15)7-14-6-10/h1-7,15H,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNONRQETJNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682758
Record name 3-(5-Hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Hydroxypyridin-3-yl)benzamide

CAS RN

914305-96-7
Record name 3-(5-Hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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